4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The sulfonylation step involves the reaction of the brominated pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins, potentially leading to the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.
4-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBUYXVWCWNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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